

controlling decoherence in But-3-ynal electron dynamics

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Compound Focus: But-3-ynal

CAS No.: 52844-23-2

Cat. No.: S563566

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But-3-ynal Properties & Research Context

But-3-ynal (C₄H₄O) is an organic compound with a terminal alkyne and an aldehyde group [1]. Its significance in attosecond science stems from theoretical predictions that it can exhibit long-lived electron coherence, making it a candidate for observing pure electron dynamics [2].

Key Quantitative Data for But-3-ynal

Property	Value	Source / Context
Molecular Formula	C ₄ H ₄ O	[1] [3]
Molecular Weight	68.07 g/mol	[1] [3]
CAS Registry Number	52844-23-2	[1] [3]
Ionization Energy (IE)	9.85 eV	Experimental value from NIST [3]
Ionization Energy (IE)	10.2 eV	Alternative experimental value [3]

The core challenge is that **correlation-driven charge migration** is difficult to observe because it can be disrupted by decoherence. A 2025 study suggests that a major hurdle is the lack of selectivity in common

pump-probe schemes [2]. **But-3-ynal** is a promising molecule for this research because it has a predicted **hole mixing structure** for its Highest Occupied Molecular Orbital (HOMO). Ionizing this orbital is expected to create a coherent superposition of states that leads to charge migration [2].

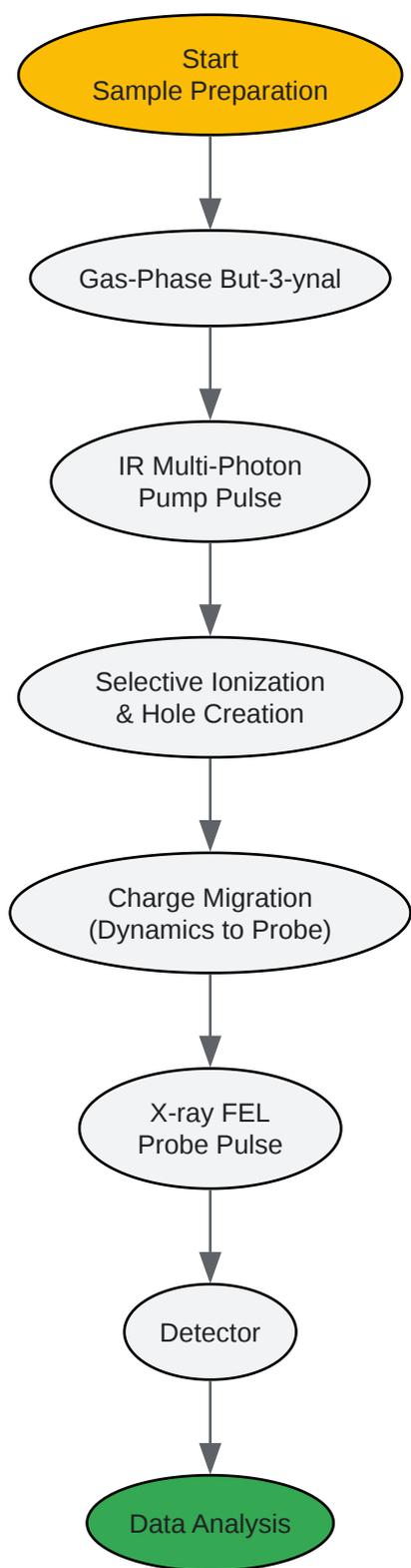
Experimental Protocol: IR Multiphoton Ionization

The following methodology, based on a 2025 proposal, uses infrared (IR) multi-photon ionization to selectively trigger dynamics [2].

Objective: To selectively trigger and observe correlation-driven charge migration in **But-3-ynal**.

Principle: Intense IR pulses ionize only the outermost molecular orbitals. By targeting molecules like **But-3-ynal** with a HOMO hole mixing structure, you can selectively populate the specific cationic states involved in the coherence [2].

Workflow Overview:



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Detailed Methodology:

- **Sample Preparation:** Use a gas-phase sample of **But-3-ynal** to minimize interactions that cause decoherence.
- **Theoretical Simulation (Pre-experiment):**
 - Perform real-time time-dependent density-functional theory (RT-TDDFT) calculations to simulate the expected charge migration following sudden ionization of the HOMO. This helps confirm the presence of a hole mixing structure and predicts the dynamics [2].
- **Triggering Dynamics (Pump):**
 - Use a short, intense infrared (IR) laser pulse for multi-photon ionization.
 - The IR pulse selectively ionizes the HOMO, creating a coherent superposition of cationic states due to the hole mixing structure [2].
- **Probing Dynamics (Probe):**
 - Use an X-ray Free-Electron Laser (XFEL) pulse to probe the triggered dynamics.
 - The X-ray pulse provides spatial resolution at the atomic level, allowing you to map the evolving charge distribution within the molecule over time [2].
- **Data Collection & Analysis:** Use a detector to capture the signal. Analyze the time-dependent changes to reconstruct the charge migration dynamics.

Frequently Asked Questions

Q1: Our observed charge migration signal decays too rapidly. What could be causing this decoherence? A: Rapid decoherence can stem from:

- **Non-selective Pumping:** If your pump pulse (e.g., a broad XUV spectrum) populates too many cationic states beyond those involved in the targeted coherence, it creates a "noisy" background that obscures or disrupts the specific dynamics [2]. Ensure your IR trigger pulse is tuned for selective ionization of the HOMO.
- **Sample Environment:** Interactions between molecules in the gas phase or with background gases can cause decoherence. Verify that your gas-phase sample is sufficiently dilute.

Q2: Why is IR multi-photon ionization preferred over XUV for triggering these dynamics? A: While XUV pulses are common, they often lack selectivity as their broad spectrum can ionize multiple inner valence orbitals simultaneously. IR multi-photon ionization is superior for this specific goal because it is gentler and selectively ionizes only the outermost molecular orbitals (like the HOMO), which is precisely what is needed to exploit the hole mixing structure and create a clean, coherent state [2].

Q3: How can I verify that But-3-ynal is a suitable molecule for our experiment before proceeding? A: The strongest preliminary verification is through theoretical modeling.

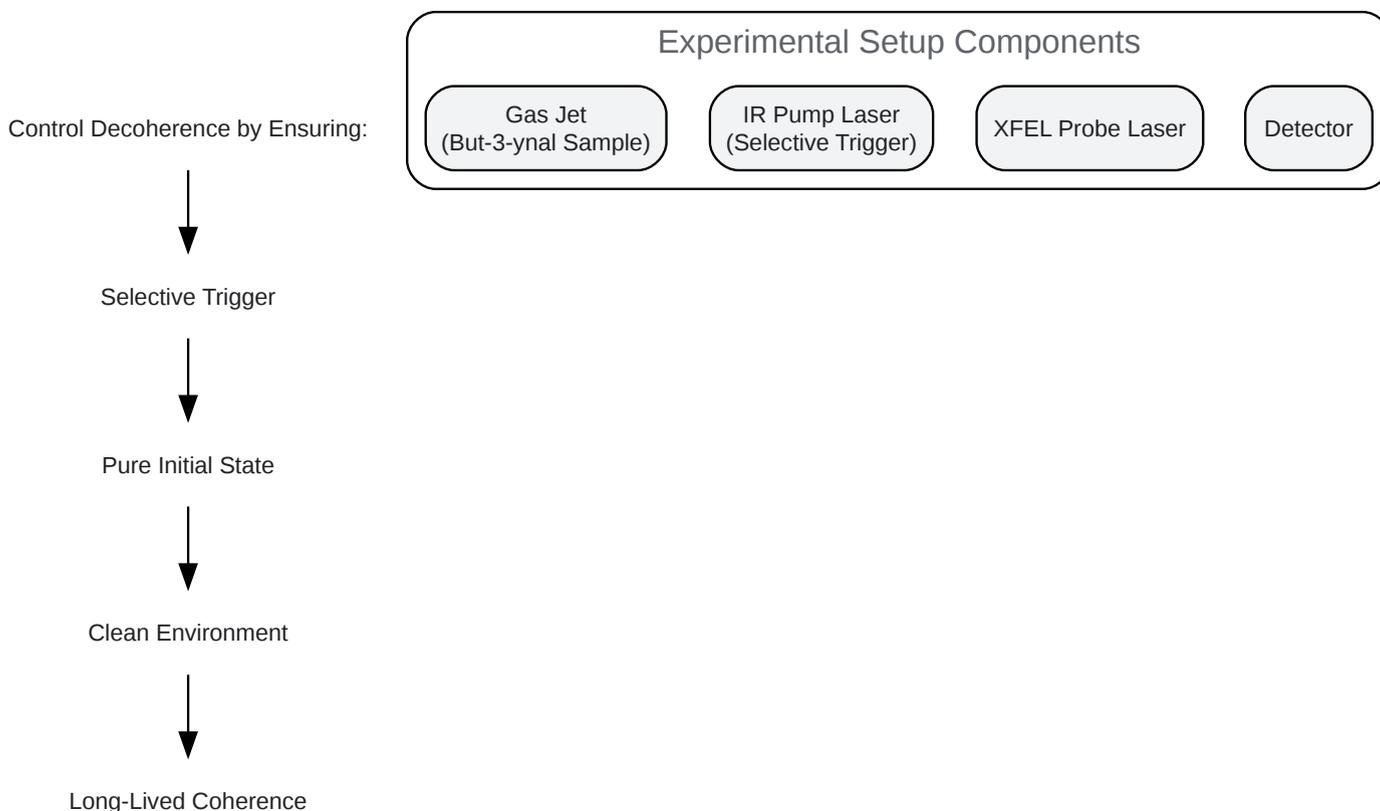
- Perform RT-TDDFT calculations to simulate the electron dynamics following the sudden removal of an electron from the HOMO.
- A successful indicator is the observation of long-lived (several femtoseconds), oscillatory charge dynamics in the simulation, which confirms the presence of the necessary hole mixing and predicts a coherence time long enough to be observed experimentally [2].

Q4: What are the critical parameters for the RT-TDDFT simulations? A: Based on the cited study [2], key parameters include:

- **Functional:** Use the adiabatic approximation with a gradient-corrected functional like PBE.
- **Self-Interaction Error (SIE):** Apply a correction scheme to properly describe ionization potentials.
- **Grid:** A spherical grid with a radius of 12 Å and spacing of 0.18 Å.
- **Time Step:** 1.3 attoseconds.
- **Absorbing Boundaries:** Use boundaries (e.g., 2 Å thick) at the simulation box edge to handle ionized electrons.

Experimental Setup & Decoherence Control

The following diagram illustrates the key components of the experimental setup and the logical flow for diagnosing decoherence, integrating the principles from the research.



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Key Takeaways for Your Research

- **Focus on Selective Triggering:** The IR multi-photon ionization method is central to success, as it populates the specific coherent state needed [2].
- **Validate with Theory:** Use RT-TDDFT simulations as a critical first step to confirm **But-3-ynal's** suitability and predict dynamics [2].
- **Control the Sample Environment:** A clean, gas-phase setup is essential to minimize decoherence from molecular collisions.

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References

1. Buy But-3-ynal | 52844-23-2 [smolecule.com]
2. Correlation-driven charge migration triggered by infrared multi ... [pubs.rsc.org]
3. But-3-ynal - the NIST WebBook [webbook.nist.gov]

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